molecular formula C19H23ClN4O3 B2744240 N'-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 1049375-84-9

N'-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2744240
CAS No.: 1049375-84-9
M. Wt: 390.87
InChI Key: PXKBHKJEZZRQJX-UHFFFAOYSA-N
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Description

N'-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that features a chlorophenyl group, a pyrrole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to obtain 2-chloroaniline. This intermediate is then reacted with oxalyl chloride to form the corresponding oxalamide. The pyrrole and morpholine groups are introduced through subsequent reactions involving appropriate reagents and catalysts under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-23-8-4-7-16(23)17(24-9-11-27-12-10-24)13-21-18(25)19(26)22-15-6-3-2-5-14(15)20/h2-8,17H,9-13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKBHKJEZZRQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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